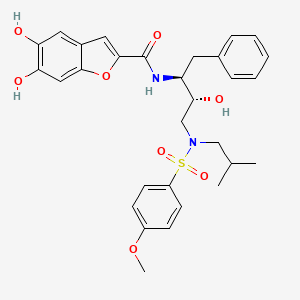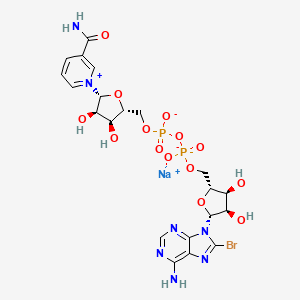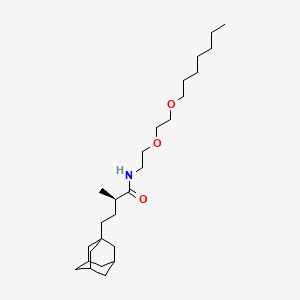
HIV-1 inhibitor-53
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-53 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and proteins involved in the viral life cycle, thereby preventing the virus from multiplying and spreading within the host. The development of this compound represents a significant advancement in the fight against HIV/AIDS, offering potential for more effective treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-53 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these steps include phenols, polyphenols, and sulfonamide analogs . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining consistency and quality. This involves optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures. The use of automated systems and continuous monitoring helps in achieving efficient production with minimal waste.
化学反応の分析
Types of Reactions: HIV-1 inhibitor-53 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against HIV-1.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophilic or electrophilic reagents to introduce new functional groups.
Major Products: The major products formed from these reactions include derivatives with enhanced binding affinity to HIV-1 protease and other viral enzymes, leading to improved antiviral activity .
科学的研究の応用
HIV-1 inhibitor-53 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the molecular interactions between HIV-1 and host cells.
Medicine: Potential therapeutic agent for treating HIV/AIDS, especially in cases of drug-resistant strains.
Industry: Can be used in the development of diagnostic tools and antiviral formulations.
作用機序
HIV-1 inhibitor-53 exerts its effects by targeting the HIV-1 protease enzyme, which is essential for the maturation of viral particles. By binding to the active site of the protease, the compound prevents the cleavage of viral polyproteins, thereby inhibiting the formation of infectious virus particles. This mechanism involves specific interactions with amino acid residues in the enzyme’s active site, leading to a stable inhibitor-enzyme complex .
類似化合物との比較
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Uniqueness: HIV-1 inhibitor-53 stands out due to its high potency against drug-resistant HIV-1 variants and its ability to form stable complexes with the protease enzyme. Unlike some existing inhibitors, this compound exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it a promising candidate for future therapeutic development .
特性
分子式 |
C30H34N2O8S |
|---|---|
分子量 |
582.7 g/mol |
IUPAC名 |
5,6-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C30H34N2O8S/c1-19(2)17-32(41(37,38)23-11-9-22(39-3)10-12-23)18-27(35)24(13-20-7-5-4-6-8-20)31-30(36)29-15-21-14-25(33)26(34)16-28(21)40-29/h4-12,14-16,19,24,27,33-35H,13,17-18H2,1-3H3,(H,31,36)/t24-,27+/m0/s1 |
InChIキー |
LESPNRYBKODRHR-RPLLCQBOSA-N |
異性体SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
正規SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)






![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)

![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)


